molecular formula C21H17N3O4S2 B2632235 Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-65-4

Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2632235
CAS No.: 851947-65-4
M. Wt: 439.5
InChI Key: PWXVGEMIXQUYOO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is fused with various functional groups such as phenyl, thiophene, and acetamido groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,4-d]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a thiophene derivative, the cyclization can be induced using reagents like hydrazine hydrate.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl acyl chloride reacts with the thieno[3,4-d]pyridazine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles like amines or thiols can replace the acetamido group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol or methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of carbonyl groups to corresponding alcohols.

    Substitution: Formation of new amide or thioamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • 2-(2-Thienyl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]-4H-3,1-oxazin-4-one

Uniqueness

Ethyl 4-oxo-3-phenyl-5-(2-(thiophen-2-yl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is unique due to its combination of a thieno[3,4-d]pyridazine core with phenyl, thiophene, and acetamido groups This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-2-28-21(27)18-15-12-30-19(22-16(25)11-14-9-6-10-29-14)17(15)20(26)24(23-18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXVGEMIXQUYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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